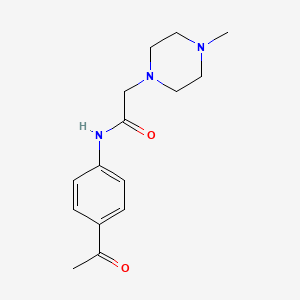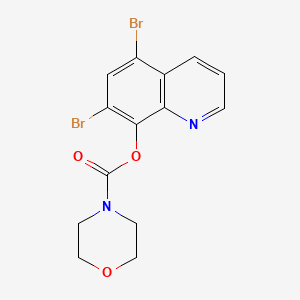![molecular formula C27H26N4O5S B11092233 Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11092233.png)
Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate, also known by its chemical formula C21H23N5O4S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps One common approach is the condensation of appropriate precursors
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products: The specific products depend on reaction conditions and substituents. Commonly, modified derivatives of the parent compound are obtained.
Scientific Research Applications
Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying cellular processes and interactions.
Industry: As a building block for novel materials.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related structures, emphasizing its distinct features.
Properties
Molecular Formula |
C27H26N4O5S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H26N4O5S/c1-3-36-26(34)19-6-8-20(9-7-19)29-24(32)15-23-25(33)31(21-10-12-22(35-2)13-11-21)27(37)30(23)17-18-5-4-14-28-16-18/h4-14,16,23H,3,15,17H2,1-2H3,(H,29,32) |
InChI Key |
KKOQSCHSUDLGAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11092155.png)
![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11092160.png)

![4-(3,4-dimethylphenyl)-2-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B11092176.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11092183.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11092187.png)
![N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide](/img/structure/B11092188.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11092192.png)
![4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11092197.png)

![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11092202.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11092220.png)
![[4-(1-Adamantyl)piperazino][3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL]methanone](/img/structure/B11092228.png)
